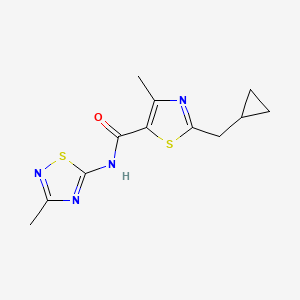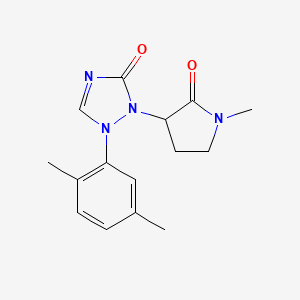![molecular formula C13H13N5O2S2 B7632022 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller.
Mécanisme D'action
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide works by binding to the mu-opioid receptor in the brain, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide does not activate the beta-arrestin pathway, which is responsible for the negative side effects of opioids such as respiratory depression and constipation.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. It has also been shown to be effective in reducing the rewarding effects of opioids, which could make it a potential treatment for addiction. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for depression, as it has been shown to increase levels of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide is that it has been shown to be effective in reducing pain without causing the negative side effects associated with traditional opioids. This could make it a safer and more effective treatment for pain. However, one limitation is that most of the research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been conducted in mice, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide. One potential direction is to further study its potential as a treatment for addiction and depression. Another potential direction is to study its safety and efficacy in humans. Additionally, researchers could explore the possibility of modifying the structure of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide to improve its effectiveness or reduce any potential negative side effects.
Méthodes De Synthèse
The synthesis of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide involves several steps, including the reaction of 2-bromoacetophenone and imidazole to form 2-(imidazol-1-yl)acetophenone, which is then reacted with thiosemicarbazide to produce 2-(2-imidazol-1-ylphenyl)thiosemicarbazide. This compound is then treated with sodium hydroxide and chlorosulfonic acid to form 2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide.
Applications De Recherche Scientifique
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for addiction and depression.
Propriétés
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c14-22(19,20)12-8-17-13(21-12)16-7-10-3-1-2-4-11(10)18-6-5-15-9-18/h1-6,8-9H,7H2,(H,16,17)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMVHZRCGFVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(S2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)


![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)